Deprotection Kinetics: Tribromoethoxycarbonyl Removal Is 10.5 Times Faster Than Trichloroethoxycarbonyl Under Identical Conditions
Under standardized zinc-copper couple conditions (90% aqueous acetic acid, room temperature), the 3'-O-acetyl-5'-O-(β,β,β-tribromoethoxycarbonyl)thymidine (compound 4) was completely deprotected in 20 minutes, whereas the corresponding 3'-O-acetyl-5'-O-(β,β,β-trichloroethoxycarbonyl)thymidine (compound 12) required 3.5 hours for complete removal [1]. This represents a 10.5‑fold rate advantage for the tribromo derivative. The difference originates from the higher polarizability of bromine relative to chlorine, which facilitates the β‑elimination step [1]. In both cases thymidine was the sole product detected, confirming clean deprotection.
| Evidence Dimension | Deprotection completion time (Zn-Cu couple, 90% aq. AcOH, rt) |
|---|---|
| Target Compound Data | 20 min (3'-O-acetyl-5'-O-tribromoethoxycarbonylthymidine, compound 4) |
| Comparator Or Baseline | 3.5 h (3'-O-acetyl-5'-O-trichloroethoxycarbonylthymidine, compound 12) |
| Quantified Difference | 10.5‑fold faster deprotection for the tribromoethoxycarbonyl group |
| Conditions | Zinc-copper couple, 90% aqueous acetic acid, room temperature; monitored by TLC using ethyl acetate as developing solvent. |
Why This Matters
A 3.5‑hour deprotection step creates a kinetic bottleneck in multi-step solid-phase or solution-phase syntheses; the 20‑minute removal of the tribromo group directly improves throughput and reduces the risk of acid-catalyzed side reactions.
- [1] Cook, A. F. The Use of β,β,β-Tribromoethyl Chloroformate for the Protection of Nucleoside Hydroxyl Groups. J. Org. Chem. 1968, 33 (9), 3589–3593. DOI: 10.1021/jo01273a052. View Source
